7-Bromo-4,4-dimethylchroman is a heterocyclic organic compound with the molecular formula C11H13BrO. It is characterized by the presence of a bromine atom at the 7th position and two methyl groups at the 4th position of the chroman structure. This compound is significant in organic chemistry due to its utility as an intermediate in the synthesis of various pharmaceuticals and other biologically active compounds.
The compound is classified under organic compounds, specifically within the category of chromans, which are cyclic compounds containing a benzene ring fused to a tetrahydrofuran ring. Its CAS number is 129789-93-1, and it can be sourced from various chemical suppliers and research institutions specializing in organic synthesis .
The synthesis of 7-Bromo-4,4-dimethylchroman typically involves a multi-step process starting from bromobenzene or related derivatives. A common synthetic route includes:
The industrial production of this compound often utilizes continuous flow reactors to optimize yield and purity while minimizing waste. This method allows for better control over reaction conditions and enhances safety during synthesis .
The molecular structure of 7-Bromo-4,4-dimethylchroman features a chroman backbone with specific substituents that influence its chemical behavior:
The compound's molecular weight is approximately 227.13 g/mol, and it exhibits specific spectral characteristics that can be analyzed using techniques such as nuclear magnetic resonance spectroscopy and infrared spectroscopy to confirm its structure .
7-Bromo-4,4-dimethylchroman can participate in various chemical reactions:
Common reagents used for these reactions include sodium hydroxide for nucleophilic substitution and potassium permanganate for oxidation. Reducing agents such as lithium aluminum hydride are also applicable .
The mechanism of action for 7-Bromo-4,4-dimethylchroman primarily relates to its role as an intermediate in synthesizing biologically active compounds. It may interact with various biological targets through chemical transformations that lead to pharmacologically active products.
For instance, in synthesizing tazarotene (a topical medication), this compound contributes to regulating skin cell growth and differentiation through its final derivatives' action on retinoid receptors .
Relevant data regarding physical properties can be obtained from suppliers' technical data sheets or scientific literature focusing on chroman derivatives .
7-Bromo-4,4-dimethylchroman has several scientific applications:
The synthesis of halogenated chromans, including 7-Bromo-4,4-dimethylchroman, typically employs sequential functionalization and cyclization strategies. A representative approach for the structurally analogous 6-Bromo-4,4-dimethylchroman involves three critical stages: chlorosulfonation, reduction, and cyclization. Initially, bromobenzene undergoes chlorosulfonation using chlorosulfonic acid and sodium chloride to form an arylsulfonic chloride intermediate. Subsequent reduction with iodine and phosphorus yields a precursor for cyclization. Finally, etherization and ring closure with 1-bromo-3-methylbut-2-ene completes the chroman scaffold, installing the 4,4-dimethyl and bromo substituents regioselectively . This methodology highlights the strategic use of electrophilic aromatic substitution and nucleophilic alkylation to construct the heterocyclic core.
For indazole analogues like 7-Bromo-4-chloro-1H-indazol-3-amine—a key intermediate in HIV therapeutics—synthesis begins with 2,6-dichlorobenzonitrile. Regioselective bromination at the meta-position precedes heterocycle formation with hydrazine. This sequence capitalizes on the superior leaving-group ability of chloride ortho to the nitrile group, directing ring closure to the desired position. The process achieves 38–45% overall yield on hundred-gram scales, demonstrating scalability for complex heterocycles [3] [4]. Such multi-step routes emphasize the importance of regiochemical control in brominated heterocycle synthesis.
Bromination Optimization: Regioselective bromination is pivotal for installing bromine at specific positions on aromatic precursors. For 3-bromo-2,6-dichlorobenzonitrile (a precursor to indazole scaffolds), screening of brominating reagents revealed critical trade-offs:
Table 1: Optimization of NBS-Mediated Bromination
H₂SO₄ Equivalents | NBS Equivalents | Temp (°C) | Purity of 8 (A%) |
---|---|---|---|
10 | 1.07 | 25 | >93 |
10 | 1.2 | 25 | 75 |
11 | 1.07 | 25 | >94 |
10 | 1.07 | 40 | 68 (with hydrolysis) |
Optimal conditions (1.07 eq. NBS, 10 eq. 96% H₂SO₄, 25°C) delivered 95–96% pure product at 75–80% yield. Acid selection proved crucial: trifluoroacetic acid or acetic acid failed to promote reaction, underscoring sulfuric acid’s role in generating electrophilic bromonium species [4].
Alkylation and Cyclization Control: Cyclization of 3-bromo-2,6-dichlorobenzonitrile with hydrazine requires precise solvent control to avoid di-substitution. Polar aprotic solvents like N-methylpyrrolidone (NMP) or dimethyl sulfoxide (DMSO) afforded near 1:1 mixtures of mono- and di-hydrazino products. In contrast, isopropanol improved regioselectivity to 70:30, while 2-methyltetrahydrofuran (2-MeTHF) further enhanced selectivity due to its non-coordinating nature and ease of recycling [4].
Table 2: Solvent Effects on Indazole Cyclization
Solvent | Temp (°C) | Ratio 6:12 | Conversion |
---|---|---|---|
NMP | 60 | 50:50 | >95% |
Ethanol | 95 | 65:35 | >95% |
Isopropanol | 95 | 70:30 | >95% |
2-MeTHF | 95 | 85:15 | >95% |
Continuous flow reactors address safety and scalability limitations inherent in batch synthesis of halogenated chromans and analogues. Key advantages include:
For ethyl 7-bromo-2,2-dimethylheptanoate, a chroman synthesis precursor, flow technology streamlined a three-stage sequence:
Table 3: Flow Reactor Advantages in Chroman Synthesis
Parameter | Batch Reactor | Flow Reactor |
---|---|---|
Reaction Time | Hours (slow addition) | Minutes (continuous mixing) |
Temperature Control | Limited (hotspots) | Precise (±1°C) |
Byproduct Formation | 15–20% di-alkylation | <5% di-alkylation |
Purification | Column chromatography | Aqueous workup only |
Electrochemical and photochemical steps—challenging in batch—benefit from flow configurations. Transparent fluoropolymer tubes (e.g., FEP) permit uniform UV penetration for photocyclizations, while microelectrodes enable efficient brominations with supporting electrolyte recycling. This facilitated kilogram-scale production of antibiotic intermediates via anodic oxidation [5] [9]. These advances establish flow chemistry as critical for industrial manufacturing of functionalized chromans.
CAS No.: 6414-57-9
CAS No.:
CAS No.: 112839-93-7
CAS No.: 990-73-8
CAS No.: